2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid
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Overview
Description
2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid typically involves the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Functionalization: The chromen core is then functionalized by introducing the phenyl and propyl groups at the appropriate positions through Friedel-Crafts alkylation and acylation reactions.
Esterification: The final step involves the esterification of the chromen derivative with acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be done by using advanced catalytic systems, optimizing reaction conditions, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yloxymethyl)-benzoic acid methyl ester
- 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
- 4-methyl-2-oxo-2H-chromen-7-yloxyacetic acid
Uniqueness
2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid stands out due to its specific structural features, which confer unique biological activities and potential applications. Its propyl group and acetic acid moiety contribute to its distinct chemical properties and reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-2-6-14-9-16-15(13-7-4-3-5-8-13)10-20(23)25-18(16)11-17(14)24-12-19(21)22/h3-5,7-11H,2,6,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQZXCDMRWQOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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